molecular formula C24H50N2O6 B14417470 4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane CAS No. 85726-95-0

4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane

Cat. No.: B14417470
CAS No.: 85726-95-0
M. Wt: 462.7 g/mol
InChI Key: IQTBUDBXEMRTCC-UHFFFAOYSA-N
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Description

4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two butoxyethoxyethyl groups attached to a dioxadiazacyclododecane ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of dioxadiazacyclododecane with 2-(2-butoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a higher yield and purity of the compound. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butoxyethoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the metal ion and the biological target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Butoxyethoxy)ethyl acetate
  • Bis(2-(2-butoxyethoxy)ethyl) adipate

Uniqueness

4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane is unique due to its dioxadiazacyclododecane ring structure, which imparts distinct chemical properties compared to other similar compounds. This unique structure allows it to form stable complexes with metal ions, making it valuable in various scientific research applications.

Properties

CAS No.

85726-95-0

Molecular Formula

C24H50N2O6

Molecular Weight

462.7 g/mol

IUPAC Name

4,10-bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane

InChI

InChI=1S/C24H50N2O6/c1-3-5-13-27-21-23-31-19-11-25-7-15-29-17-9-26(10-18-30-16-8-25)12-20-32-24-22-28-14-6-4-2/h3-24H2,1-2H3

InChI Key

IQTBUDBXEMRTCC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCN1CCOCCN(CCOCC1)CCOCCOCCCC

Origin of Product

United States

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